3-Isopropoxybenzaldehyde

Beschreibung

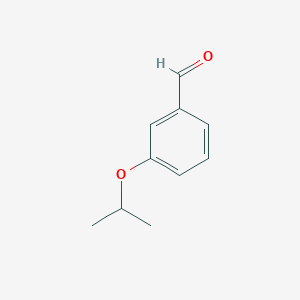

3-Isopropoxybenzaldehyde (CAS 75792-33-5) is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Structurally, it consists of a benzaldehyde backbone substituted with an isopropoxy group (–OCH(CH₃)₂) at the meta position. This compound is synthesized via nucleophilic substitution reactions, typically involving 3-hydroxybenzaldehyde and isopropyl iodide in the presence of a base like potassium carbonate under reflux conditions . Reported yields range from 62% to 85%, depending on solvent choice (ethanol or isopropyl alcohol) and reaction duration (8–22 hours) .

Key spectral data includes:

Eigenschaften

IUPAC Name |

3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBKCEXLDDGYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351898 | |

| Record name | 3-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75792-33-5 | |

| Record name | 3-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75792-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkylation with Isopropyl Iodide

This method involves the alkylation of 3-hydroxybenzaldehyde using isopropyl iodide in the presence of a base, typically potassium carbonate.

-

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: 50°C

- Duration: 6 hours

-

- Dissolve 3-hydroxybenzaldehyde (3.05 g) in DMF (30 mL).

- Add potassium carbonate (6.9 g) and isopropyl iodide (5.09 g).

- Stir the mixture at 50°C for 6 hours.

- Cool to room temperature and add water (90 mL).

- Extract the product with methyl tert-butyl ether (30 mL × 3).

Yield : 95%.

Extended Reaction Time Method

In this method, a longer reaction time is employed to enhance yield.

-

- Solvent: DMF

- Temperature: Room temperature followed by heating

- Duration: Total of approximately 42 hours

-

- Combine 3-hydroxybenzaldehyde (67 g) and isopropyl iodide (100 g) with potassium carbonate (130 g) in DMF (400 mL).

- Stir at room temperature for the first 18 hours.

- Add additional isopropyl iodide and potassium carbonate, then continue stirring for another 24 hours.

Yield : Approximately 85%.

Ethanol as Solvent

Using ethanol as a solvent provides a different reaction environment.

-

- Solvent: Ethanol

- Temperature: 60°C

- Duration: Total of about 22 hours

-

- Dissolve 3-hydroxybenzaldehyde (0.500 g) in ethanol (10 mL) under argon.

- Add potassium carbonate (1.132 g) and isopropyl iodide (0.819 mL).

- Heat to reflux at 60°C for the specified duration.

Yield : Approximately 71%.

Alternative Base and Solvent Systems

This method utilizes sodium carbonate and different solvents.

-

- Solvent: DMF

- Temperature: Heated to various temperatures

- Duration: Up to several days

Procedure :

A mixture of hydroxybenzaldehyde, isopropyl iodide, sodium carbonate, and DMF is heated under controlled conditions until completion.Yield : Reported yields vary but can be significant depending on conditions.

Table of Preparation Methods

| Method | Base Used | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Alkylation with Isopropyl Iodide | Potassium Carbonate | DMF | 50°C | ~6 hours | ~95% |

| Extended Reaction Time | Potassium Carbonate | DMF | Room Temp/50°C | ~42 hours | ~85% |

| Ethanol Method | Potassium Carbonate | Ethanol | 60°C | ~22 hours | ~71% |

| Alternative Base/System | Sodium Carbonate | DMF | Various | Up to several days | Varies |

Analyse Chemischer Reaktionen

Types of Reactions

3-Isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-Isopropoxybenzoic acid.

Reduction: 3-Isopropoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Isopropoxybenzaldehyde is utilized in numerous scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: It is employed in the manufacture of fragrances, flavorings, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of various products. The aldehyde group is particularly reactive, allowing it to participate in nucleophilic addition and condensation reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table compares 3-Isopropoxybenzaldehyde with key analogs based on substituent type, position, and physicochemical properties:

Research Findings and Challenges

- Reactivity : this compound’s electron-rich aromatic ring facilitates condensation reactions, as seen in its use to synthesize antimicrobial thiourea derivatives .

- Data Gaps : Boiling points and detailed thermodynamic data (e.g., melting points, solubility) are largely unreported for isopropoxy-substituted benzaldehydes, complicating direct comparisons .

- Similarity Scores : Computational analyses rank 5-Isopropoxy-2-methylbenzaldehyde (similarity score: 0.94) and 4-Isopropoxy-2,6-dimethylbenzaldehyde (score: 0.94) as closest analogs, reflecting structural resemblance .

Biologische Aktivität

3-Isopropoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various biological contexts.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12O2

- Molecular Weight : Approximately 164.20 g/mol

- Functional Groups : Contains an aldehyde group (-CHO) and an isopropoxy group (-OCH(CH₃)₂).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 | Disruption of cell membrane integrity |

| Staphylococcus aureus | 16 | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 64 | Induction of oxidative stress |

This table summarizes key findings regarding the antimicrobial efficacy of the compound, revealing its potential as an alternative to conventional antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A recent experiment involved administering this compound to a murine model of induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups, reinforcing its therapeutic potential in inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Membrane Interaction : The isopropoxy group may enhance lipophilicity, allowing the compound to integrate into lipid membranes and disrupt cellular processes.

- Oxidative Stress Induction : Evidence suggests that the compound induces oxidative stress in microbial cells, leading to cell death.

Research Findings and Future Directions

Recent studies have expanded the understanding of this compound's biological activity. For instance, research published in journals focusing on medicinal chemistry has explored its role as a lead compound for developing new antibiotics and anti-inflammatory drugs.

Table 2: Summary of Research Findings

Q & A

Q. What are the standard synthetic routes for 3-isopropoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis, where 3-hydroxybenzaldehyde reacts with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent), temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the isopropoxy group via -NMR (δ 1.3–1.4 ppm for CH₃, δ 4.6–4.8 ppm for OCH(CH₃)₂) and aromatic protons (δ 7.5–10 ppm for aldehyde proton) .

- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C absorption (~1250 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the common derivatives of this compound, and how are they synthesized?

- Methodological Answer : Derivatives include:

- Oxidation : Forms 3-isopropoxybenzoic acid using KMnO₄ in acidic conditions .

- Reduction : Produces 3-isopropoxybenzyl alcohol via NaBH₄ in ethanol .

- Substitution : Introduce halogens (e.g., Cl, F) at the aromatic ring using FeCl₃ or AlCl₃ catalysts .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. To resolve this:

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer : To target specific positions (e.g., para to the aldehyde group):

- Directing groups : Temporarily install a nitro or amino group to steer electrophilic substitution .

- Metal-catalyzed cross-coupling : Use Pd catalysts for Suzuki-Miyaura coupling at halogenated positions .

- Protection/deprotection : Protect the aldehyde as an acetal to prevent unwanted reactivity during functionalization .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

- Methodological Answer : Stability studies show:

- Polar solvents (e.g., DMSO, DMF) : Accelerate aldehyde oxidation; store in anhydrous toluene or THF under inert gas (N₂/Ar) .

- Temperature : Degradation increases above 25°C; recommend storage at 4°C with desiccants (silica gel) .

- Monitoring : Conduct periodic HPLC analysis to detect degradation products like 3-isopropoxybenzoic acid .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use AI-driven synthesis planners (e.g., Reaxys, Pistachio) to model feasible reactions. Key steps:

- Input SMILES notation (O=C(C1=CC(=CC=C1)OC(C)C)C) into retrosynthesis algorithms .

- Validate predictions with DFT calculations (e.g., Gibbs free energy of transition states) .

- Cross-reference with experimental databases (PubChem, SciFinder) to confirm novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.